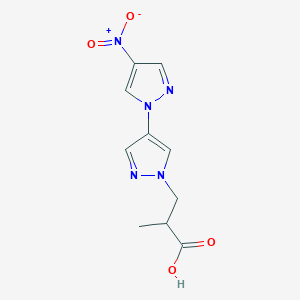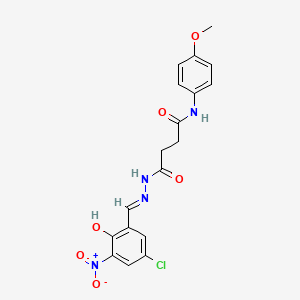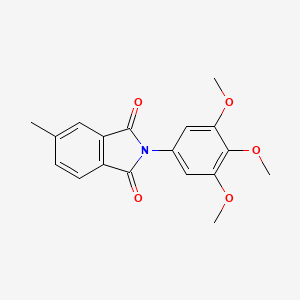
2-Methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by the presence of a propanoic acid moiety attached to a bipyrazole ring system, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid typically involves multiple steps, including nitration, substitution, and cyclization reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bipyrazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated bipyrazole derivatives.
Scientific Research Applications
2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex bipyrazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of target proteins. Additionally, the bipyrazole ring system can interact with nucleic acids or other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with similar structural features but different functional groups.
Indole Derivatives: Compounds containing an indole ring system, which share some structural similarities with bipyrazoles but have different chemical properties and biological activities
Uniqueness
2-Methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid is unique due to its specific combination of a propanoic acid moiety, a bipyrazole ring system, and a nitro group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H11N5O4 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-methyl-3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C10H11N5O4/c1-7(10(16)17)4-13-5-8(2-11-13)14-6-9(3-12-14)15(18)19/h2-3,5-7H,4H2,1H3,(H,16,17) |
InChI Key |
YEUYKVCFVZZVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923026.png)
![1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14923034.png)
![Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B14923048.png)
![3-{(4E)-4-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B14923052.png)
![3-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14923057.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14923067.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B14923074.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B14923078.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14923083.png)

![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide](/img/structure/B14923109.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923114.png)

![Methyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14923135.png)
